Tert-butyl 4-amino-3-methylbenzoate

Vue d'ensemble

Description

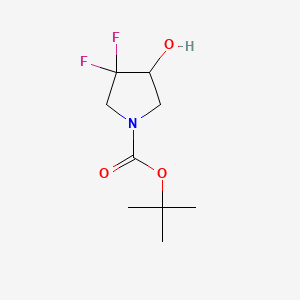

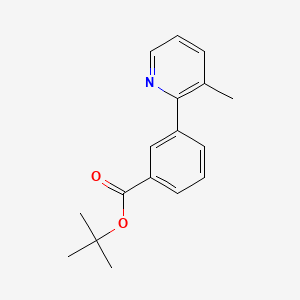

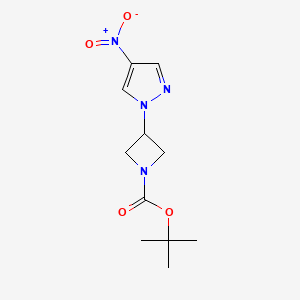

Tert-butyl 4-amino-3-methylbenzoate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-amino-3-methylbenzoate consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is HFMIRAQWPTZEAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tert-butyl 4-amino-3-methylbenzoate is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C . It has a molecular weight of 207.27 .Applications De Recherche Scientifique

Highly Stereoselective Synthesis

A study demonstrated the highly diastereoselective synthesis of amino sugar derivatives using tert-butyl sorbate, a related compound, highlighting a method that could be applicable for the synthesis of complex molecules involving "Tert-butyl 4-amino-3-methylbenzoate" (Csatayová et al., 2011).

Intermediate for Targeted Molecule Synthesis

Another research elaborated on the synthesis of an intermediate molecule crucial for the development of mTOR targeted PROTAC molecule, employing a palladium-catalyzed Suzuki reaction, showcasing the compound's potential role in medicinal chemistry (Zhang et al., 2022).

Antioxidant Activity

A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives showed significant in vitro antioxidant activities. Such research suggests potential applications of tert-butyl derivatives in designing antioxidants (Yüksek et al., 2015).

Magnetism in Molecular Compounds

Research involving the synthesis of tetranuclear and pentanuclear compounds with rare-earth metals utilized a Schiff-base ligand related to tert-butyl compounds, indicating potential applications in magnetic materials (Yadav et al., 2015).

Photolysis Studies

A study on the kinetics of singlet and triplet states in tert-butyl aroylperbenzoates provided insights into the photolytic behavior of tert-butyl-based compounds, relevant for understanding their stability and reactivity under light exposure (Shah & Neckers, 2004).

Fujiwara-Moritani Reactions

Research demonstrated the use of tert-butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions, showcasing the compound's utility in organic synthesis (Liu & Hii, 2011).

Reactivity Studies

An investigation into the reactivity of pyrazolo-[5,1-c][1,2,4]triazine derivatives, including tert-butyl groups, highlighted their potential as biologically active compounds, suggesting possible pharmaceutical applications (Mironovich & Shcherbinin, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMIRAQWPTZEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700584 | |

| Record name | tert-Butyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-3-methylbenzoate | |

CAS RN |

934481-43-3 | |

| Record name | tert-Butyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)